(E)-3-(1H-Indol-7-YL)acrylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(1H-indol-7-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-10(14)5-4-8-2-1-3-9-6-7-12-11(8)9/h1-7,12H,(H,13,14)/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLIDDFODQOEXPA-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C=CC(=O)O)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)/C=C/C(=O)O)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Chemical Transformations Involving E 3 1h Indol 7 Yl Acrylic Acid
Reactivity Profile of the α,β-Unsaturated Carboxylic Acid Functionality
The acrylic acid portion of the molecule is a classic Michael acceptor and a substrate for various nucleophilic and cycloaddition reactions. Its reactivity is modulated by the electronic properties of the indole-7-yl substituent.
Michael Addition Reactions with Various Nucleophiles
The conjugated system of (E)-3-(1H-indol-7-yl)acrylic acid is susceptible to Michael (1,4-conjugate) addition by a range of soft nucleophiles. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation at the β-position to the carboxyl group.
Research on related 3-indoleacrylic acids demonstrates that thiols are effective nucleophiles for this transformation. In a one-pot, two-step process, various thiols undergo Michael addition to 3-indoleacrylic acids, followed by an in-situ decarboxylation to yield functionalized 3-(1-thio)ethyl-1H-indoles. researchgate.netresearchgate.netresearchgate.net The reaction is typically catalyzed by a mild base, such as potassium carbonate, in a polar aprotic solvent like DMF at elevated temperatures. researchgate.netresearchgate.netresearchgate.net The efficiency of the addition can be influenced by the electronic nature of substituents on the indole (B1671886) ring; electron-withdrawing groups tend to accelerate the reaction, while electron-donating groups can make it more sluggish. researchgate.net Steric hindrance on the nucleophile, for example with ortho-substituted thiophenols, can also increase the required reaction time. researchgate.net
While specific studies on the 7-yl isomer are limited, the general reactivity pattern of indole acrylic acids suggests that this compound would readily react with nucleophiles like thiophenols, alkyl thiols, and potentially amines or stabilized carbanions under basic or Lewis acidic conditions. ias.ac.innih.gov The use of catalysts like tetrabutylammonium (B224687) hydrogen sulfate (B86663) in aqueous media has been shown to be effective for the Michael addition of indoles to electron-deficient olefins, highlighting a green chemistry approach to such transformations. ias.ac.in
Table 1: Representative Michael Addition Conditions for Indoleacrylic Acids
| Nucleophile | Catalyst/Base | Solvent | Temperature (°C) | Product Type |
| Thiophenol | K₂CO₃ | DMF | 100 | 3-(1-Thioethyl)-1H-indole (after decarboxylation) researchgate.netresearchgate.net |
| Substituted Thiols | K₂CO₃ | DMF | 100 | Substituted 3-(1-thioethyl)-1H-indoles researchgate.net |
| Indoles | TBAHS | Water | Room Temp. | 3-Alkylated indoles ias.ac.in |
| Pyrroles | Feist's Acid | Ethanol (B145695) | 50 | Michael adducts nih.gov |
Cycloaddition Reactions (e.g., Diels-Alder)
The electron-deficient double bond in the acrylic acid moiety makes this compound a potential dienophile for Diels-Alder [4+2] cycloaddition reactions. However, its reactivity would be moderate compared to more strongly activated dienophiles like maleic anhydride (B1165640). The success of such a reaction would depend on the choice of a sufficiently reactive diene, likely an electron-rich one.
More commonly, indole derivatives participate in [3+2] cycloaddition reactions. frontiersin.orgluisrdomingo.com For instance, azomethine ylides, often generated in situ, can react with activated alkenes to form complex heterocyclic scaffolds. frontiersin.org While direct examples with this compound are not prominent in the literature, the principle suggests that it could serve as the dipolarophile in such reactions, leading to the formation of pyrrolidine-fused indole structures. The regioselectivity and stereoselectivity of these reactions are often controlled by frontier molecular orbital interactions and steric effects. frontiersin.orgluisrdomingo.com
Esterification and Amidation Kinetics and Equilibria
The carboxylic acid group of this compound undergoes standard esterification and amidation reactions. These transformations are crucial for creating derivatives with altered solubility, reactivity, and biological properties.
Esterification is typically achieved under acidic conditions (e.g., Fischer esterification with an alcohol and a strong acid catalyst like H₂SO₄) or by using coupling agents. researchgate.netresearchgate.net The kinetics of esterifying acrylic acid with alcohols like ethanol and butanol have been studied, revealing the reaction to be reversible and endothermic. researchgate.netump.edu.my The reaction rate is dependent on temperature, catalyst concentration, and the molar ratio of reactants. researchgate.netresearchgate.netump.edu.my For example, increasing the temperature generally increases the conversion rate. researchgate.net The activation energy for the esterification of acrylic acid has been reported in various systems, with values around 33.8 kJ/mol for the forward reaction with isobutene and higher in other cases. academax.com
Amidation requires the activation of the carboxylic acid, commonly with reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), followed by the addition of an amine. Alternatively, enzymatic processes can be employed for the synthesis of amides from acrylic esters and diamines, which can minimize side reactions like Michael addition. google.com These reactions are fundamental in medicinal chemistry for linking the indole acrylic acid scaffold to other pharmacophores.
Table 2: Factors Influencing Esterification of Acrylic Acids
| Parameter | Effect on Reaction | Source |
| Temperature | Increased temperature increases reaction rate and conversion. | researchgate.net |
| Catalyst Conc. | Higher catalyst loading generally enhances the reaction rate. | researchgate.netresearchgate.net |
| Reactant Ratio | Using an excess of alcohol can shift the equilibrium towards the ester product. | researchgate.netump.edu.my |
| Water Content | Presence of water can shift the equilibrium back towards the reactants, decreasing yield. | ump.edu.my |
Decarboxylation Pathways and Conditions
Decarboxylation, the removal of the carboxyl group as CO₂, is a significant transformation for α,β-unsaturated acids like this compound. This reaction typically requires forcing conditions, such as high temperatures, or catalysis.
The mechanism for thermal decarboxylation of related β-keto acids proceeds through a cyclic, six-membered transition state, leading to an enol intermediate that tautomerizes to the more stable product. youtube.commasterorganicchemistry.comyoutube.com While this compound is not a β-keto acid, its decarboxylation can be facilitated. One pathway involves a metal-catalyzed process. For instance, rhodium(III)-catalyzed decarboxylative coupling has been demonstrated for acrylic acids, where the carboxylic acid acts as a traceless activating group. acs.org Another route is the previously mentioned base-catalyzed Michael addition followed by in-situ decarboxylation. researchgate.netresearchgate.netresearchgate.net This tandem reaction is driven by the stability of the resulting anion after the elimination of CO₂.
Hydrogenation and Reduction Chemistry of the Double Bond
The carbon-carbon double bond in the acrylic acid side chain can be selectively reduced to yield 3-(1H-indol-7-yl)propanoic acid. This transformation is most commonly achieved through catalytic hydrogenation.
Standard conditions involve the use of hydrogen gas (H₂) in the presence of a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. The reaction is typically carried out in a polar solvent like ethanol, methanol (B129727), or ethyl acetate (B1210297) at room temperature and atmospheric or slightly elevated pressure. This method is generally highly efficient and chemoselective, leaving the indole ring and the carboxylic acid group intact. Other reducing agents can also be employed, but care must be taken to avoid reduction of the carboxylic acid. For instance, using sodium borohydride (B1222165) (NaBH₄) would be ineffective on the acid itself but could reduce an ester derivative if desired.
Transformations Involving the Indole Nitrogen (N-H) and Aromaticity
The indole nucleus offers additional sites for chemical modification, primarily at the N-H position and on the aromatic carbocyclic ring.
The indole nitrogen is weakly acidic and can be deprotonated with a suitable base (e.g., NaH, KOtBu) to form an indolyl anion. This anion is a potent nucleophile and can be subsequently alkylated or acylated. For example, reaction with an alkyl halide (e.g., methyl iodide) or an acyl chloride after deprotonation would yield the corresponding N-substituted derivative. researchgate.netrsc.org It is noteworthy that in some Michael additions, N-alkylation can compete with the desired C3-alkylation of the indole ring, although with α,β-unsaturated esters and acids, C3-alkylation is often favored. ias.ac.in
The indole ring itself is susceptible to electrophilic aromatic substitution. However, the presence of the deactivating acrylic acid group would make substitution on the carbocyclic ring more difficult than in indole itself. The directing effects of the existing substituents would guide the position of any new electrophile. Furthermore, strong oxidative conditions can disrupt the indole's aromaticity, leading to more complex transformations or degradation. Cyclization reactions involving both the indole ring and the side chain are also plausible, potentially leading to novel polycyclic systems under specific catalytic conditions. mdpi.com
Alkylation and Acylation Reactions at N1
The nitrogen atom (N1) of the indole ring in this compound is a key site for alkylation and acylation reactions. These transformations are fundamental in modifying the compound's properties and for the synthesis of more complex derivatives.
Alkylation: The N1 position can be readily alkylated using various alkyl halides or other alkylating agents in the presence of a base. The choice of base and solvent is crucial for the reaction's success, with common systems including sodium hydride (NaH) in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). For instance, reaction with an alkyl halide (R-X) would proceed as follows:
this compound + Base → Indole N-anion + Conjugate acid of the base
Indole N-anion + R-X → (E)-3-(1-alkyl-1H-indol-7-yl)acrylic acid + X⁻
The reaction generally proceeds with high yield, although steric hindrance from bulky alkyl groups can decrease the reaction rate.
Acylation: Acylation at the N1 position introduces an acyl group, often serving as a protecting group or as a precursor for further transformations. Acylating agents such as acid chlorides or anhydrides are typically used, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct. A general acylation reaction can be depicted as:
this compound + R-COCl + Base → (E)-3-(1-acyl-1H-indol-7-yl)acrylic acid + Base·HCl
The installation of a pivaloyl group at the N1 position has been utilized in strategies for site-selective C-H functionalization of the indole core. nih.govresearchgate.net
| Reagent Type | Example Reagent | Product Type |
| Alkyl Halide | Methyl iodide (CH₃I) | N1-Methylated indole |
| Acyl Chloride | Acetyl chloride (CH₃COCl) | N1-Acetylated indole |
| Acid Anhydride | Acetic anhydride ((CH₃CO)₂O) | N1-Acetylated indole |
| Pivaloyl Chloride | Pivaloyl chloride ((CH₃)₃CCOCl) | N1-Pivaloylated indole |
N-Protection and Deprotection Strategies
To achieve regioselectivity in reactions involving other positions of the indole ring or the acrylic acid moiety, the N1 position is often protected. The choice of a suitable protecting group is critical and depends on its stability under various reaction conditions and the ease of its subsequent removal.
Common N-protecting groups for indoles include:
Boc (tert-butyloxycarbonyl): Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), it is stable to many nucleophilic and basic conditions but can be removed under acidic conditions (e.g., trifluoroacetic acid).
Pivaloyl: As mentioned, this group can direct functionalization and is robust. nih.govresearchgate.net
Sulfonyl derivatives (e.g., tosyl, mesyl): These groups are generally very stable but require harsh conditions for removal.
Deprotection strategies are tailored to the specific protecting group used. For example, a Boc group is readily cleaved with acid, while a pivaloyl group might require more stringent conditions for removal. The development of mild and selective deprotection methods is an active area of research to avoid unwanted side reactions on complex molecules.
Reactivity of the Indole Ring at Other Positions (C2, C3, C4, C5, C6)
While the N1 position is the most common site for initial functionalization, the carbon atoms of the indole ring also exhibit reactivity, particularly towards electrophilic substitution and C-H functionalization. The inherent electronic properties of the indole ring direct incoming electrophiles primarily to the C3 position, but functionalization at other positions can be achieved through various strategies. nih.govresearchgate.net
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, including indoles. masterorganicchemistry.comuci.edu In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.comuci.edulibretexts.orgmasterorganicchemistry.com The electron-rich nature of the indole ring makes it highly susceptible to EAS.
For this compound, the directing effects of both the indole nitrogen and the acrylic acid substituent must be considered. The indole ring itself strongly directs electrophiles to the C3 position. However, the presence of substituents can alter this preference.
Common EAS reactions include:
Nitration: Introduction of a nitro group (-NO₂), typically using nitric acid and sulfuric acid. For N-protected indoles, regioselective nitration at the C3 position can be achieved under non-acidic conditions. nih.gov
Halogenation: Introduction of a halogen (e.g., Br, Cl) using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Friedel-Crafts Acylation and Alkylation: Introduction of acyl or alkyl groups, respectively, using an acyl or alkyl halide and a Lewis acid catalyst. masterorganicchemistry.comyoutube.com
The substitution pattern is a result of the interplay between the activating effect of the indole nitrogen and the directing effects of existing substituents.
| Reaction | Reagent(s) | Typical Position of Substitution |
| Nitration | HNO₃/H₂SO₄ or Tetramethylammonium nitrate/TFAA | C3 |
| Bromination | N-Bromosuccinimide (NBS) | C3 |
| Chlorination | N-Chlorosuccinimide (NCS) | C3 |
| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ | C3 |
C-H Functionalization Strategies for Site-Selective Derivatization
Direct C-H functionalization has emerged as a powerful tool for the synthesis of complex molecules, offering an atom-economical alternative to traditional cross-coupling reactions. nih.govresearchgate.net For indoles, achieving site-selectivity is a significant challenge due to the presence of multiple reactive C-H bonds. nih.govresearchgate.net
Strategies for site-selective C-H functionalization of the indole ring in molecules like this compound often rely on the use of directing groups. nih.govresearchgate.net These groups, typically installed at the N1 position, can direct a metal catalyst to a specific C-H bond, enabling its selective functionalization.
Examples of directing group-assisted C-H functionalization include:
C7-Functionalization: Installation of an N-P(O)tBu₂ group at the N1 position can direct palladium-catalyzed arylation to the C7 position. nih.govresearchgate.net
C4-Functionalization: A pivaloyl group at the C3 position can direct arylation to the C4 position. nih.govresearchgate.net
Transition-metal-free borylation: The use of directing groups like pivaloyl at N1 can facilitate chelation-assisted C-H borylation at the C7 position using simple reagents like BBr₃ under mild conditions. nih.govresearchgate.net
These methods provide efficient pathways to synthesize a variety of substituted indoles that would be difficult to access through classical methods. nih.govresearchgate.net
Radical Reactions and Polymerization Initiation of the Acrylic Acid Moiety
The acrylic acid moiety of this compound is susceptible to radical reactions and can act as a monomer in polymerization processes.
Radical Reactions: The double bond of the acrylic acid can undergo radical addition reactions. These reactions are typically initiated by a radical initiator, which creates a radical species that then adds across the double bond.
Polymerization: Acrylic acid and its derivatives are well-known to undergo radical polymerization to form poly(acrylic acid) and related polymers. researchgate.netnih.gov This process involves three main steps:
Initiation: A radical initiator (e.g., a peroxide or an azo compound) decomposes to form radicals. These radicals then react with a monomer molecule to create a new radical.
Propagation: The newly formed radical adds to another monomer molecule, and this process repeats, leading to the growth of a polymer chain.
Termination: The polymerization process is terminated when two growing polymer chains react with each other.
Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, can be employed to synthesize polymers with well-defined molecular weights and narrow polydispersity. researchgate.netresearchgate.net In the context of this compound, polymerization would lead to a polymer with indole side chains, potentially conferring interesting electronic or biological properties to the resulting material. The initiation of cyclization in copolymers containing acrylic acid can occur through a radical mechanism upon heating. itast.ir
Chemo- and Regioselectivity Studies of Reaction Pathways
Understanding and controlling the chemo- and regioselectivity of reactions involving this compound is crucial for its effective use in synthesis. The molecule possesses multiple reactive sites: the N1 position, the C2, C3, C4, C5, and C6 positions of the indole ring, and the acrylic acid moiety.
Chemoselectivity refers to the preferential reaction of one functional group over another. For example, in a reaction with an electrophile, the indole ring is generally more reactive than the acrylic acid double bond. However, under certain conditions, selective reaction at the acrylic acid moiety can be achieved.
Regioselectivity concerns the position at which a reaction occurs on a molecule. As discussed, electrophilic substitution on the indole ring is highly regioselective for the C3 position. However, the use of directing groups can override this inherent reactivity and direct functionalization to other positions like C7 or C4. nih.govresearchgate.net
Studies on the chemo- and regioselectivity of reaction pathways often involve:
Screening of reaction conditions: Systematically varying solvents, catalysts, temperatures, and reagents to determine their effect on the outcome of the reaction. mdpi.com
Mechanistic studies: Utilizing techniques like kinetic analysis, isotopic labeling, and computational modeling to understand the underlying reaction mechanisms and the factors that govern selectivity. nih.govresearchgate.net
By carefully controlling the reaction conditions and employing appropriate strategies like protecting groups and directing groups, it is possible to achieve high levels of chemo- and regioselectivity in the chemical transformations of this compound.
Advanced Spectroscopic and Structural Elucidation Studies of E 3 1h Indol 7 Yl Acrylic Acid and Its Derivatives
High-Resolution Mass Spectrometry for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. For (E)-3-(1H-indol-7-yl)acrylic acid, the molecular formula is established as C₁₁H₉NO₂. bldpharm.com The theoretical monoisotopic mass of this compound is 187.06333 u.
In a typical HRMS analysis using a technique like Electrospray Ionization (ESI), the compound would be observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure the mass-to-charge ratio (m/z) with precision in the parts-per-million (ppm) range. For instance, the expected m/z for the [M+H]⁺ ion would be 188.07061. An experimental measurement matching this value to within 5 ppm would unequivocally confirm the molecular formula C₁₁H₉NO₂, distinguishing it from any other chemical formula with the same nominal mass. This level of precision is crucial for validating the identity of newly synthesized compounds or isolates. rsc.org
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignmentspectrabase.comresearchgate.netchemicalbook.comhmdb.casdsu.edusemanticscholar.org
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the detailed atomic-level structure of a molecule in solution. For a complete structural assignment of this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required.
Elucidation of ¹H and ¹³C Chemical Shifts and Coupling Constants
While specific experimental data for this compound is not widely published, the chemical shifts (δ) and coupling constants (J) can be reliably predicted based on the known spectra of indole (B1671886), acrylic acid, and substituted derivatives. rsc.orgrsc.orgwikipedia.org
¹H NMR: The proton spectrum is expected to show distinct signals for the indole ring, the vinylic protons of the acrylic acid moiety, the indole N-H proton, and the carboxylic acid O-H proton. The two vinylic protons (H-α and H-β) will appear as doublets with a large coupling constant (J ≈ 16 Hz), which is characteristic of a trans (E) configuration. The protons of the benzene (B151609) portion of the indole ring (H-4, H-5, H-6) will appear as a complex multiplet system.
¹³C NMR: The carbon spectrum will display 11 distinct signals corresponding to the 11 carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (δ ≈ 170 ppm). The carbons of the indole ring and the alkene will resonate in the aromatic/olefinic region (δ ≈ 110-140 ppm).
Predicted ¹H and ¹³C NMR Data for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| COOH | 12.0-12.5 (s, br) | ~170.0 |
| Cα-H | 6.3-6.5 (d, J≈16 Hz) | ~120.0 |
| Cβ-H | 7.7-7.9 (d, J≈16 Hz) | ~138.0 |
| N-H | 11.0-11.5 (s, br) | - |
| C-2 | 7.2-7.4 (t) | ~125.0 |
| C-3 | 6.5-6.7 (t) | ~103.0 |
| C-3a | - | ~128.0 |
| C-4 | 7.1-7.3 (d) | ~121.0 |
| C-5 | 7.0-7.2 (t) | ~120.5 |
| C-6 | 7.5-7.7 (d) | ~118.0 |
| C-7 | - | ~126.0 |
| C-7a | - | ~135.0 |
Note: Predicted values are based on analogous structures and general NMR principles. Actual values may vary depending on solvent and experimental conditions.
Application of 2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistryresearchgate.netsdsu.edu
Two-dimensional NMR experiments are essential for unambiguously assigning the predicted signals and confirming the molecule's connectivity and stereochemistry.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). sdsu.edu For this compound, COSY would show a strong cross-peak between the vinylic protons H-α and H-β, confirming their direct coupling. It would also reveal the coupling network among the aromatic protons H-4, H-5, and H-6, helping to assign their specific positions on the benzene ring.
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (¹JCH). youtube.com It allows for the definitive assignment of each protonated carbon signal in the ¹³C spectrum by linking it to its corresponding, already-assigned proton signal from the ¹H spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds, ²JCH and ³JCH). youtube.com HMBC is critical for piecing together the molecular skeleton. Key correlations would include the one between the vinylic proton H-β and the indole carbon C-7, which would definitively prove the 7-yl substitution pattern. Other important correlations would be observed between H-β and the carbonyl carbon (C=O), and between the indole protons (e.g., H-6) and adjacent carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. iupac.org For this molecule, a key NOESY cross-peak would be expected between the vinylic protons H-α and H-β. This through-space interaction is characteristic of the (E)-stereochemistry, where these protons are on the same side of the molecule.
Solid-State NMR for Polymorphic and Conformational Studies
While solution-state NMR provides data on the average conformation of a molecule, solid-state NMR (ssNMR) provides information about the molecule's structure in the solid phase. This is particularly useful for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties.
Different polymorphs of this compound would give rise to distinct ssNMR spectra. By analyzing parameters such as chemical shift anisotropy (CSA) and dipolar couplings, ssNMR can differentiate between these forms. It can also provide insights into the molecular conformation and intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and indole N-H groups, within the crystal lattice. While specific ssNMR studies on this compound are not available, the technique remains a powerful tool for the comprehensive characterization of crystalline organic materials like indole derivatives. ias.ac.in
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identificationresearchgate.netsemanticscholar.orgyoutube.comnih.govresearchgate.netnih.gov
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups.
For this compound, the key functional groups are the carboxylic acid, the secondary amine (indole N-H), the alkene, and the aromatic ring. The expected vibrational frequencies are summarized below.
Characteristic Vibrational Frequencies
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 3300-2500 (broad) |
| Indole | N-H stretch | ~3400 (sharp) ias.ac.in |
| Carboxylic Acid | C=O stretch (conjugated) | 1700-1680 |
| Alkene & Aromatic | C=C stretch | 1640-1620 & 1600-1450 ias.ac.in |
| Alkene | C-H bend (trans) | 980-960 |
| Aromatic Ring | C-H bend | 900-675 |
The broad O-H stretch is characteristic of the hydrogen-bonded carboxylic acid dimer that is often present in the solid state. The sharp N-H stretch is typical for the indole moiety. ias.ac.in The C=O stretching frequency is lowered due to conjugation with the C=C double bond. The strong band around 970 cm⁻¹ for the out-of-plane C-H bend of the alkene would be further evidence for the (E) or trans configuration.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterizationsdsu.edu
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the entire conjugated system, which includes the indole ring fused to the acrylic acid moiety. semanticscholar.orgnih.gov
The indole ring itself is a strong chromophore, and its conjugation with the acrylic acid group extends the π-system, leading to a bathochromic (red) shift of the absorption maxima compared to the individual components. The UV-Vis spectrum, typically recorded in a solvent like methanol (B129727) or ethanol (B145695), is expected to show strong absorption bands in the UV region. These bands correspond to π→π* electronic transitions within the conjugated system. The presence of a complex aromatic system like indole often results in multiple absorption peaks. nih.gov Analysis of the absorption maxima (λ_max) and molar absorptivity (ε) helps to characterize the electronic nature of the molecule.
X-ray Crystallography for Definitive Three-Dimensional Structure and Intermolecular Interactions
Analysis of derivatives such as (E)-3-(1H-indol-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one hemihydrate and (E)-3-(2-methyl-1H-indol-3-yl)-1-(4-methylphenyl)propenone provides a foundational understanding of the likely structural characteristics of this compound.
The crystal structure of (E)-3-(1H-indol-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one hemihydrate reveals a molecule that adopts an s-cis configuration concerning the C=O and C=C bonds. researchgate.net The asymmetric unit of this compound is comprised of two molecules of the chalcone (B49325) and one water molecule. researchgate.net A notable feature is the dihedral angle of 37.64 (16)° between the indole ring system and the nitro-substituted benzene ring. researchgate.net In the crystal structure of (E)-3-(2-methyl-1H-indol-3-yl)-1-(4-methylphenyl)propenone, the molecule exhibits an E configuration around the C10–C11 double bond. researchgate.net
Intermolecular forces play a crucial role in the stability of the crystal lattice. In the case of (E)-3-(1H-indol-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one hemihydrate, the molecules are interconnected through O–H···O and N–H···O hydrogen bonds, which form chains along the direction. researchgate.net The structure is further stabilized by weaker C–H···O, C–H···π, and π–π interactions, creating a comprehensive three-dimensional network. researchgate.net Similarly, molecules of (E)-3-(2-methyl-1H-indol-3-yl)-1-(4-methylphenyl)propenone are linked by N–H···O hydrogen bonds. researchgate.net
The detailed crystallographic data for these derivatives are presented in the tables below.
Table 1: Crystal Data and Structure Refinement for (E)-3-(1H-indol-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one hemihydrate
| Parameter | Value |
| Empirical Formula | 2C₁₇H₁₂N₂O₃·H₂O |
| Formula Weight | 602.59 |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 14.835 (7) |
| b (Å) | 6.453 (2) |
| c (Å) | 28.000 (11) |
| β (°) | 93.505 (10) |
| Volume (ų) | 2675.4 (18) |
| Z | 4 |
| Calculated Density (Mg m⁻³) | 1.496 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 296 |
| R-factor (%) | 6.1 |
Data sourced from Zaini et al. (2018) researchgate.net
Table 2: Crystal Data and Structure Refinement for (E)-3-(2-methyl-1H-indol-3-yl)-1-(4-methylphenyl)propenone
| Parameter | Value |
| Empirical Formula | C₁₉H₁₇NO |
| Formula Weight | 275.34 |
| Crystal System | Triclinic |
| Space Group | P1 |
| a (Å) | 9.4014 (5) |
| b (Å) | 9.8347 (4) |
| c (Å) | 10.0318 (5) |
| α (°) | 62.821 (3) |
| β (°) | 85.539 (3) |
| γ (°) | 65.262 (3) |
| Z | 2 |
| R-factor (%) | 5.3 |
Data sourced from ResearchGate publication researchgate.net
Computational and Theoretical Chemistry Studies of E 3 1h Indol 7 Yl Acrylic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of molecules. Methods like Density Functional Theory (DFT) provide a robust framework for understanding the molecule's geometry, energy, and the distribution of its electrons.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. niscpr.res.in It is widely employed for geometry optimization, where the calculation seeks the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. researchgate.netnih.gov For (E)-3-(1H-Indol-7-YL)acrylic acid, a common approach involves using a functional, such as B3LYP, combined with a basis set like 6-31++G(d,p) to achieve a balance between accuracy and computational cost. niscpr.res.inresearchgate.net
The optimization process yields the equilibrium geometry of the molecule, providing precise bond lengths, bond angles, and dihedral angles. Following optimization, energetic analysis can be performed to determine key thermodynamic properties. These calculations are essential for understanding the molecule's stability. researchgate.net
Table 1: Representative Energetic Parameters from DFT Calculations (Note: The following values are illustrative, based on typical results for similar indole (B1671886) derivatives calculated at the B3LYP/6-31G(d,p) level, and represent the type of data generated from such an analysis.)
| Parameter | Representative Value (Hartree/particle) | Description |
|---|---|---|
| Total Energy | -648.75 | The total electronic energy of the molecule in its optimized, lowest-energy state. |
| Zero-point vibrational energy | 0.165 | The quantum mechanical energy of the molecule in its ground vibrational state at 0 K. |
| Enthalpy | -648.57 | The total heat content of the system (Electronic Energy + Vibrational Energy). |
| Gibbs Free Energy | -648.62 | A measure of the maximum reversible work that may be performed by the system at constant temperature and pressure. |
Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. researchgate.net
The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and reactivity. niscpr.res.inresearchgate.net A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. niscpr.res.in
For this compound, the HOMO is typically distributed over the electron-rich indole ring, while the LUMO is concentrated on the acrylic acid moiety and the adjacent benzene (B151609) ring portion of the indole system. This distribution identifies the indole ring as the primary site for electrophilic attack and the acrylic acid group as the site for nucleophilic attack.
Table 2: Representative Frontier Molecular Orbital (FMO) Data (Note: These values are illustrative and consistent with those found for indole-containing compounds in similar computational studies.)
| Orbital | Representative Energy (eV) | Implication for Reactivity |
|---|---|---|
| HOMO | -6.10 | Region of high electron density (nucleophilic character), primarily located on the indole ring. Site of electrophilic attack. |
| LUMO | -1.50 | Region susceptible to accepting electrons (electrophilic character), located on the acrylic acid side chain. Site of nucleophilic attack. |
| Energy Gap (ΔE) | 4.60 | Indicates high kinetic stability and relatively low chemical reactivity. researchgate.net |
The Electrostatic Potential Surface (EPS), also known as the Molecular Electrostatic Potential (MEP) map, illustrates the charge distribution of a molecule. uni-muenchen.de It is mapped onto a surface of constant electron density, using a color scale to denote different potential values. Red indicates regions of most negative electrostatic potential (electron-rich), which are favorable for electrophilic attack, while blue indicates regions of most positive potential (electron-poor). nih.gov
In this compound, the EPS analysis highlights specific regions crucial for molecular interactions:
Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the carboxylic acid group, making them strong hydrogen bond acceptors. The pyrrole (B145914) ring of the indole nucleus also shows a negative potential.
Positive Potential (Blue): Found around the hydrogen atom of the carboxylic acid's hydroxyl group and the hydrogen on the indole nitrogen (N-H), making these sites strong hydrogen bond donors.
This analysis is vital for understanding how the molecule might interact with biological targets like receptor binding sites, predicting its orientation and the nature of non-covalent interactions. researchgate.net
Table 3: Interpretation of Electrostatic Potential Surface (EPS) Regions
| Molecular Region | Predicted Electrostatic Potential | Significance in Molecular Recognition |
|---|---|---|
| Carbonyl Oxygen (C=O) | Strongly Negative (Red) | Primary site for electrophilic attack and hydrogen bond acceptance. |
| Hydroxyl Oxygen (-OH) | Negative (Yellow/Orange) | Site for hydrogen bond acceptance. |
| Indole N-H group | Positive (Blue) on H, Negative (Yellow) on N | Acts as both a hydrogen bond donor (H) and acceptor (N). |
| Carboxylic Acid H (-OH) | Strongly Positive (Blue) | Primary site for hydrogen bond donation. |
Conformational Analysis and Potential Energy Surfaces of the (E)-Acrylic Acid Side Chain
The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. Conformational analysis of the acrylic acid side chain is essential to identify the most stable spatial arrangements and the energy required to transition between them.
The primary source of conformational flexibility in this compound is the rotation around the single bond connecting the indole ring to the acrylic acid side chain (the C7-Cα bond). The (E)-configuration of the double bond (Cα=Cβ) restricts rotation within the acrylate (B77674) moiety, making it largely planar.
By systematically rotating the dihedral angle of the C-C single bond and calculating the energy at each step, a potential energy surface can be generated. This surface reveals the low-energy (preferred) conformations and the high-energy (transitional) states. The preferred conformation is typically the one that minimizes steric hindrance between the acrylic acid group and the hydrogen atom at the C6 position of the indole ring. A planar conformation, where the acrylic acid chain is coplanar with the indole ring, is often favored as it maximizes π-conjugation, leading to electronic stabilization.
Intramolecular interactions play a significant role in stabilizing specific conformations. In this compound, the most notable potential interaction is an intramolecular hydrogen bond. Depending on the orientation of the acrylic acid side chain, a hydrogen bond could form between the hydroxyl hydrogen of the carboxylic acid and the nitrogen atom of the indole ring (O-H···N).
Alternatively, an interaction between the indole N-H group and the carbonyl oxygen of the acrylic acid (N-H···O=C) is also possible. nih.govresearchgate.net Such interactions can lock the side chain into a specific, rigid conformation, which can have significant implications for how the molecule fits into a biological receptor. While π-stacking is typically an intermolecular phenomenon, favorable electronic interactions between the π-system of the indole ring and the acrylic acid group can further influence conformational preference.
Molecular Dynamics Simulations for Solution-Phase Behavior and Dynamic Properties
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can reveal its dynamic behavior in a solvent, typically water, providing a picture of its conformational flexibility, solvation structure, and intermolecular interactions.
A typical MD simulation involves placing a model of the molecule within a simulated box of solvent molecules (e.g., TIP3P water) and applying a force field (like CHARMM36) that describes the potential energy of the system. nih.gov By solving Newton's equations of motion, the trajectory of each atom can be tracked over a period, often nanoseconds, under specific conditions (e.g., NVT ensemble at 300 K). nih.govacs.org
From these simulations, several dynamic properties can be analyzed:
Solvation Shell Structure: The arrangement of solvent molecules around the solute can be determined, particularly around the polar carboxylic acid group and the N-H group of the indole ring. This helps in understanding how the molecule interacts with its environment through hydrogen bonding and other non-covalent interactions.
Conformational Analysis: The acrylic acid side chain has rotational freedom around the C-C single bonds. MD simulations can explore the preferred conformations of this side chain relative to the indole ring and quantify the energy barriers between different rotational states.
Hydrogen Bonding Dynamics: The lifetime and geometry of hydrogen bonds between the molecule's donor/acceptor sites (the carboxylic acid group and the indole N-H) and surrounding water molecules can be calculated, offering insight into its solubility and interaction patterns.
Table 1: Illustrative Parameters for a Hypothetical Molecular Dynamics Simulation of this compound This table presents typical parameters for setting up an MD simulation and is for illustrative purposes.
| Parameter | Value/Description | Purpose |
|---|---|---|
| System Setup | ||
| Solute | This compound | The molecule of interest. |
| Solvent | TIP3P Water Model | To simulate an aqueous solution environment. |
| Box Type | Cubic, with periodic boundary conditions | To simulate a bulk solution and avoid edge effects. acs.org |
| Simulation Protocol | ||
| Force Field | CHARMM36 | To define the potential energy and forces between atoms. nih.gov |
| Ensemble | NVT (Canonical) | Maintains constant Number of particles, Volume, and Temperature. acs.org |
| Temperature | 300 K | To simulate conditions close to room temperature. acs.org |
| Simulation Time | 200 - 400 ns | To allow for sufficient sampling of molecular motions. nih.gov |
| Time Step | 2 fs | The interval for integrating the equations of motion. nih.gov |
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, UV-Vis absorption)
Computational methods are invaluable for predicting spectroscopic properties, which aids in structure elucidation and the interpretation of experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for determining molecular structure. Predicting ¹H and ¹³C NMR chemical shifts computationally has become a standard practice to assist in spectral assignment. Density Functional Theory (DFT) is the most common method, often employing the Gauge-Including Atomic Orbital (GIAO) approach. nih.govnih.gov The accuracy of these predictions depends heavily on the chosen DFT functional (e.g., B3LYP), basis set (e.g., 6-31G(d)), and the inclusion of a solvent model (e.g., SMD or IEF-PCM) to mimic experimental conditions. nih.govnih.govaps.org More recent approaches also leverage machine learning and graph neural networks, trained on large experimental databases, to achieve high prediction accuracy. nih.gov
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Disclaimer: The following values are hypothetical, estimated based on DFT calculation principles (e.g., GIAO B3LYP/6-31G(d) with a solvent model) for illustrative purposes. Actual experimental values may differ.
| Atom Position (¹H NMR) | Predicted Chemical Shift (δ, ppm) | Atom Position (¹³C NMR) | Predicted Chemical Shift (δ, ppm) |
|---|---|---|---|
| H (N1) | 11.2 | C2 | 125.1 |
| H (C2) | 7.5 | C3 | 108.5 |
| H (C4) | 7.1 | C3a | 128.9 |
| H (C5) | 7.2 | C4 | 121.3 |
| H (C6) | 7.6 | C5 | 122.5 |
| H (α-C) | 6.4 | C6 | 120.8 |
| H (β-C) | 7.9 | C7 | 118.0 |
| H (COOH) | 12.5 | C7a | 135.4 |
| α-C | 119.2 | ||
| β-C | 143.7 | ||
| COOH | 170.3 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis absorption spectra arise from electronic transitions between molecular orbitals. For aromatic systems like this compound, these are typically π → π* transitions. Time-Dependent Density Functional Theory (TD-DFT) is a robust method for predicting these spectra. mdpi.com Calculations can determine the maximum absorption wavelengths (λmax), the intensity of the absorption (oscillator strength, f), and the nature of the contributing electronic transitions (e.g., HOMO → LUMO). researchgate.net The indole chromophore itself is known for two characteristic absorption bands, labeled ¹Lₐ and ¹Lₑ, which are sensitive to substitution and solvent effects. nih.govresearchgate.net The conjugation with the acrylic acid group is expected to cause a bathochromic (red) shift in these bands compared to unsubstituted indole.
Table 3: Predicted UV-Vis Absorption Data for this compound in Methanol (B129727) Disclaimer: The following data is hypothetical, based on TD-DFT principles (e.g., B3LYP/6-311+G(d,p) with an IEFPCM solvent model) for illustrative purposes. mdpi.com
| Predicted λmax (nm) | Oscillator Strength (f) | Major Transition Character | Band Assignment (Tentative) |
|---|---|---|---|
| 315 | 0.65 | HOMO → LUMO (π → π*) | ¹Lₐ |
| 275 | 0.20 | HOMO-1 → LUMO (π → π*) | ¹Lₑ |
| 220 | 0.45 | Deeper π → π* transitions | - |
In Silico Mechanistic Studies of Chemical Transformations
Computational chemistry is a powerful tool for investigating the step-by-step mechanisms of chemical reactions. In silico studies can map out the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states.
For this compound, such studies could explore several areas:
Synthesis Pathways: The mechanism of reactions used to synthesize the molecule, such as a palladium-catalyzed Heck reaction between 7-bromoindole (B1273607) and acrylic acid, could be modeled. DFT calculations can determine the activation energies for each step (oxidative addition, migratory insertion, reductive elimination), helping to optimize reaction conditions. organic-chemistry.org
Isomerization: The photochemical or thermal isomerization from the (E)-isomer to the (Z)-isomer could be investigated by locating the transition state for rotation around the C=C double bond.
Biochemical Reactions: Many indole derivatives are known to interact with biological targets. tandfonline.comnih.gov If this compound were studied as a potential enzyme inhibitor, in silico methods like molecular docking could predict its binding mode in the enzyme's active site. Subsequent MD simulations and quantum mechanics/molecular mechanics (QM/MM) calculations could then elucidate the mechanism of inhibition, for instance, by calculating the energy profile for covalent bond formation with an active site residue. researchgate.netresearchgate.net
Table 4: Hypothetical Energy Profile for the (E) to (Z) Isomerization of 3-(1H-Indol-7-YL)acrylic acid This table illustrates the kind of data obtained from a DFT study of a reaction mechanism. The values are for illustrative purposes only.
| Species | Method | Relative Energy (kcal/mol) | Description |
|---|---|---|---|
| (E)-isomer (Reactant) | DFT (B3LYP/6-31G(d)) | 0.0 | The more stable starting isomer. |
| Transition State | DFT (B3LYP/6-31G(d)) | +45.2 | The energy barrier for C=C bond rotation. |
| (Z)-isomer (Product) | DFT (B3LYP/6-31G(d)) | +3.5 | The less stable product isomer. |
Exploration of E 3 1h Indol 7 Yl Acrylic Acid As a Precursor for Advanced Chemical Structures and Functional Materials
Design and Synthesis of Indole-Fused Heterocycles through Cyclization Reactions
The strategic positioning of the acrylic acid side chain at the C7 position of the indole (B1671886) ring provides a unique opportunity for the synthesis of novel indole-fused heterocycles. These cyclization reactions can proceed through various mechanisms, leading to diverse polycyclic frameworks that are of significant interest in medicinal chemistry and materials science.
Intramolecular Cyclizations Involving the Acrylic Acid Side Chain
The acrylic acid moiety in (E)-3-(1H-indol-7-yl)acrylic acid is a key functional group for orchestrating intramolecular cyclization reactions. One of the most common strategies involves the electrophilic cyclization of the acrylic acid side chain onto the electron-rich indole nucleus. This type of reaction, often promoted by strong acids or Lewis acids, can lead to the formation of tricyclic lactones.
The reaction typically proceeds via protonation of the acrylic acid double bond or activation of the carboxylic acid group, generating an electrophilic species that is subsequently attacked by the C6 position of the indole ring, which is sterically accessible. The outcome of these reactions is highly dependent on the reaction conditions and the substitution pattern of the indole ring.
Table 1: Examples of Intramolecular Cyclization Reactions
| Reactant | Conditions | Product | Notes |
|---|---|---|---|
| This compound | Polyphosphoric acid (PPA), 100 °C | Tricyclic α,β-unsaturated ketone | Friedel-Crafts acylation followed by cyclization. |
Annulation Strategies to Form Polycyclic Indole Systems
Annulation strategies provide a powerful tool for constructing polycyclic indole systems by forming one or more new rings onto the existing indole scaffold. Rhodium(III)-catalyzed C-H activation and annulation reactions have emerged as an efficient method for synthesizing complex fused heterocycles. rsc.org While much of the research has focused on other positions of the indole ring, the principles can be extended to derivatives of this compound.
For instance, the N-H bond of the indole can direct a catalyst to activate the C6 C-H bond, which can then react with a coupling partner like an alkyne or an alkene. This approach can lead to the formation of complex π-conjugated systems. rsc.org Another strategy involves tandem reactions, such as an [8+2]/aryl-ene reaction between azaheptafulvenes and arynes, to generate cyclohepta[b]indoles in a single step. nih.gov Aza-[3+3] annulations using enones also represent a viable, though challenging, pathway to construct fused aza-polycycles. beilstein-journals.org
Derivatization for Structure-Activity Relationship (SAR) Investigations Focused on Structural Features and Interaction Motifs
The systematic derivatization of this compound is crucial for conducting structure-activity relationship (SAR) studies. By modifying specific parts of the molecule—the carboxylic acid group, the indole ring, and the acrylic acid double bond—researchers can probe the interactions of these molecules with biological targets and optimize their properties. Indole derivatives are known to be key components in many biologically active compounds. nih.gov
Modifications at the Carboxylic Acid Group (e.g., esters, amides, nitriles)
The carboxylic acid group is a primary site for modification to influence properties such as solubility, bioavailability, and binding interactions. Standard coupling reactions can convert the carboxylic acid into a wide array of derivatives.
Esters: Esterification can be achieved by reacting the carboxylic acid with various alcohols under acidic conditions (e.g., Fischer esterification) or by using coupling agents. Methyl and ethyl esters are common derivatives. nih.govnih.gov
Amides: Amide derivatives are synthesized by coupling the carboxylic acid with primary or secondary amines using activating agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). This allows for the introduction of a wide range of substituents to explore hydrogen bonding and steric interactions. researchgate.net For example, indolyl-3-acryloylglycine is an amide derivative formed with glycine. wikipedia.org
Nitriles: The carboxylic acid can be converted to a nitrile group through a multi-step process, typically involving conversion to a primary amide followed by dehydration.
Table 2: Derivatization of the Carboxylic Acid Group
| Derivative Type | Reagents | Resulting Functional Group | Significance in SAR |
|---|---|---|---|
| Ester | Alcohol (e.g., Methanol), H₂SO₄ | -COOR | Modulates lipophilicity and can act as a prodrug. |
| Amide | Amine (e.g., Glycine methyl ester), EDC | -CONHR | Introduces hydrogen bond donors/acceptors and steric bulk. researchgate.net |
Substitutions on the Indole Ring (positions 2, 3, 4, 5, 6)
Introducing substituents onto the indole ring is a key strategy for fine-tuning the electronic properties and steric profile of the molecule, which can significantly impact biological activity. researchgate.net The indole nucleus is a versatile scaffold in drug discovery, and its decoration can lead to potent pharmacological agents. researchgate.netnih.gov
Substitutions can be introduced either by starting with a pre-functionalized indole or by direct functionalization of the this compound scaffold. Common substitutions include halogens, alkyl, alkoxy, and nitro groups. For example, studies on other indole derivatives have shown that substitutions at different positions can have varied effects; fluorine substitution can be more potent than chlorine, and substitution at position 4 can be unfavorable, while methoxy groups at position 7 can be highly favorable. researchgate.net
Table 3: Impact of Indole Ring Substitution on Biological Activity (Illustrative Examples from Related Indole Scaffolds)
| Position | Substituent | Effect on Activity | Reference Compound Class |
|---|---|---|---|
| 5 | -Cl, -Br | Increased activity in some systems due to favorable halogen bonding. | 3-Indoleacrylic acid derivatives researchgate.net |
| 5 | -CN | Potent antiviral activity observed in indole acrylamide analogs. researchgate.net | Indole Acrylamides |
| 6 | -OCH₃ | Can enhance binding affinity. | Bisindole inhibitors nih.gov |
Chemical Modifications of the Acrylic Acid Double Bond (e.g., reduction, epoxidation, dihydroxylation)
The α,β-unsaturated double bond is a reactive handle for introducing significant structural changes, altering the geometry and electronic nature of the side chain.
Reduction: The double bond can be selectively reduced to a single bond using catalytic hydrogenation (e.g., H₂, Pd/C), yielding the corresponding propanoic acid derivative. This modification removes the planarity of the acrylic system, which can be critical for understanding the role of conformational rigidity in biological activity.
Epoxidation: Reaction with peroxy acids like m-CPBA (meta-chloroperoxybenzoic acid) can form an epoxide ring across the double bond. These epoxides are versatile intermediates for further functionalization.
Dihydroxylation: The double bond can be dihydroxylated to form a diol using reagents such as osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) under cold, alkaline conditions. This introduces two hydroxyl groups, significantly increasing polarity and hydrogen bonding capacity.
Michael Addition: The electron-deficient double bond is susceptible to Michael addition by various nucleophiles, such as thiols, which can be followed by decarboxylation to yield 3-(1-thio)ethyl-1H-indoles. researchgate.net
Applications in Material Science as a Monomer or Ligand
The unique structure of this compound, featuring a polymerizable acrylic group, a coordinating carboxylate function, and a photophysically active indole core, makes it a promising candidate for various applications in material science.
Polymerization Strategies for Indole-Based Polymers and Copolymers
The acrylic acid functionality in this compound allows it to act as a monomer in the synthesis of novel indole-based polymers and copolymers. The resulting polymers could possess interesting electronic, optical, and thermal properties stemming from the indole side chains. While direct polymerization studies on the 7-yl isomer are not extensively documented, strategies can be extrapolated from research on other indole derivatives and acrylic acid polymerization.
Indole-based polymers can be synthesized through various methods, including chemical oxidative polymerization and controlled radical polymerization techniques. For instance, polyindole has been synthesized via chemical oxidative polymerization using dopants like citric acid. ias.ac.in The polymerization of acrylic acid itself is well-established and can be achieved through free-radical polymerization using initiators like sodium persulfate. researchgate.net
The synthesis of copolymers offers a way to fine-tune the material's properties. For example, copolymerization of an indole-functionalized monomer with other monomers like pyrrole (B145914) has been achieved through chemical oxidative methods using ferric perchlorate as an oxidizing agent. academicjournals.org This suggests that this compound could be copolymerized with various vinyl monomers to create a range of functional materials.
Table 1: Potential Polymerization Strategies for this compound
| Polymerization Method | Initiator/Catalyst | Potential Polymer Type | Key Features |
| Free-Radical Polymerization | AIBN, Persulfates | Homopolymer, Copolymers | Straightforward method for vinyl monomers. |
| Chemical Oxidative Polymerization | Ferric Chloride, Ferric Perchlorate | Homopolymer, Copolymers | Common for polymerizing heterocyclic monomers like indole and pyrrole. academicjournals.org |
| Controlled Radical Polymerization (e.g., RAFT) | Chain Transfer Agent | Well-defined polymers | Allows for control over molecular weight and dispersity. acs.org |
| Polycondensation | - | Polyesters | The carboxylate group could be used for polycondensation with diols. rsc.org |
It is important to note that the reactivity of the indole ring, particularly the N-H proton and the electron-rich pyrrole ring, might influence the polymerization process. These factors would need to be carefully considered in the design of polymerization conditions for this compound.
Design and Synthesis of Coordination Compounds with Metal Centers (as a carboxylate ligand)
While there is a lack of specific studies on metal complexes with the 7-yl isomer, research on related indole-carboxylate ligands demonstrates their potential. For example, novel heterocyclic ligands derived from (E)-3-(1H-indol-3-yl)acrylic acid have been used to synthesize complexes with various metal ions, including Co(II), Ni(II), Cu(II), Zn(II), and Au(III). ugm.ac.id These complexes have shown potential in biological applications. ugm.ac.id The coordination typically occurs through the carboxylate oxygen atoms, and the geometry of the final complex depends on the metal ion and reaction conditions. ugm.ac.id
Furthermore, acrylic acid itself has been used to functionalize MOFs, enhancing their properties for applications like selective adsorption of metal ions. nih.gov This suggests that this compound could be used as a linker to construct novel MOFs with tailored porosity and functionality, potentially for applications in catalysis, gas storage, or sensing. The indole unit within the framework could introduce interesting electronic properties or act as a binding site for specific guest molecules.
Table 2: Potential Coordination Modes of this compound with Metal Centers
| Coordination Site | Metal Ion Examples | Potential Structure |
| Carboxylate group (monodentate, bidentate bridging/chelating) | Transition metals (Co, Ni, Cu, Zn), Lanthanides | Discrete complexes, Coordination polymers, Metal-Organic Frameworks ugm.ac.idnih.gov |
| Indole N-H | - | Can influence crystal packing through hydrogen bonding. |
| Indole π-system | - | Can engage in π-stacking interactions, influencing the supramolecular structure. |
Development of Optoelectronic Materials Utilizing Indole-Acrylic Acid Chromophores
The conjugated system formed by the indole ring and the acrylic acid moiety in this compound makes it a chromophore with potential for optoelectronic applications. Indole and its derivatives are known for their unique photophysical properties, including strong fluorescence emission. mdpi.com
The electronic properties of indole derivatives can be tuned by introducing electron-donating or electron-accepting groups. The acrylic acid group acts as an electron-withdrawing group, which can influence the intramolecular charge transfer characteristics of the molecule. This donor-π-acceptor (D-π-A) architecture is a common design strategy for developing materials with interesting optical and electronic properties. mdpi.com
Research on other indole derivatives has shown their potential in various optoelectronic applications. For instance, indole-fused phospholes have been synthesized and shown to exhibit high fluorescence quantum yields. beilstein-journals.org Chalcone (B49325) derivatives containing an indole moiety have also been investigated for their desirable optoelectronic properties, with energy gaps suitable for such applications. researchgate.net By incorporating this compound into polymers or as ligands in metal complexes, it may be possible to develop new materials for organic light-emitting diodes (OLEDs), sensors, or nonlinear optics. The combination of the polyindole backbone with photoactive groups has been explored as a way to create novel materials with unique electronic and optical properties. academicjournals.org
Utilization as a Chemical Probe for Mechanistic Studies in Intermolecular Interactions
Indole derivatives, particularly those related to the amino acid tryptophan, are frequently used as chemical probes to study intermolecular interactions in biological systems. (E)-3-(1H-Indol-3-YL)acrylic acid, a metabolite of tryptophan, has been employed as a chromophoric probe to investigate the allosteric properties of enzymes like tryptophan synthase. adipogen.com
Given its structural similarity to tryptophan, this compound could potentially serve as a valuable tool for studying enzyme-ligand binding and other biomolecular recognition events. The indole scaffold is known to interact with various biological receptors, and modifications to the indole ring can be used to design compounds that bind to specific pharmacological targets. academicjournals.orgnih.gov
The fluorescent properties of the indole nucleus are sensitive to the local environment, which can be exploited for sensing applications. For instance, changes in fluorescence intensity or wavelength upon binding to a target molecule can provide information about the binding event. While specific studies on the 7-yl isomer as a chemical probe are not available, the principles established with the 3-yl isomer and other indole derivatives suggest its potential in this area. adipogen.com
Furthermore, indole-3-acrylic acid has been used to induce gene transcription in systems controlled by the trpE promoter, indicating its role in gene regulation studies. rsc.org This opens up the possibility of using this compound or its derivatives to study gene expression and other cellular processes.
Table 3: Potential Applications of this compound as a Chemical Probe
| Area of Study | Potential Application | Principle of Operation |
| Enzyme-ligand binding analysis | Probing active sites and allosteric regulation of enzymes. | Monitoring changes in spectroscopic properties (e.g., fluorescence, absorbance) upon binding. adipogen.com |
| Gene transcription studies | Induction or modulation of gene expression in specific systems. | Acting as an analog to natural metabolites that regulate gene promoters. rsc.org |
| Intermolecular interaction studies | Investigating non-covalent interactions in biological and chemical systems. | Utilizing the indole scaffold as a recognition element and the acrylic acid moiety for further functionalization. |
Future Directions and Emerging Research Avenues for E 3 1h Indol 7 Yl Acrylic Acid
Development of Novel Asymmetric Synthetic Approaches for Chiral Analogues
The creation of chiral analogues of (E)-3-(1H-Indol-7-YL)acrylic acid represents a significant frontier, as stereochemistry often governs biological activity and material properties. Future research will likely focus on developing efficient enantioselective synthetic methods. One promising strategy is the asymmetric Friedel-Crafts alkylation of indoles, which has been successfully used to synthesize chiral 3-indolyl(hydroxy)acetates with high enantioselectivities (up to 95% ee) using chiral N,N'-dioxide-Sc(III) complexes as catalysts nih.gov. Adapting such catalytic systems to the acrylic acid backbone could provide a direct route to enantiopure derivatives.
Modern asymmetric catalysis offers a diverse toolkit that could be applied to this challenge frontiersin.org. Key methodologies that are expected to be explored include:
Transition Metal Catalysis: Utilizing chiral ligands with transition metals to control stereochemistry during C-C and C-X bond formations frontiersin.org.
Organocatalysis: Employing small, metal-free chiral organic molecules, which can be more robust and environmentally friendly, to catalyze enantioselective transformations frontiersin.org.
Biocatalysis: Leveraging the exquisite selectivity of enzymes to perform stereospecific reactions under mild conditions, offering a green chemistry approach frontiersin.org.
The development of these methods will enable the synthesis of a library of chiral analogues, which are essential for probing stereospecific interactions in biological systems and for creating advanced materials with chiroptical properties.
| Catalytic Approach | Potential Application to this compound | Key Advantages |
| Chiral Lewis Acid Catalysis | Enantioselective Friedel-Crafts reaction with precursors. | High enantioselectivities, well-established for indoles nih.gov. |
| Dual Nickel/Photoredox Catalysis | Asymmetric three-component reactions to build the acrylic acid side chain frontiersin.org. | Concurrent formation of multiple bonds with enantiocontrol frontiersin.org. |
| Enzymatic Resolution | Kinetic or dynamic kinetic resolution of racemic mixtures. | High selectivity, mild reaction conditions, environmentally benign frontiersin.org. |
Investigation of Supramolecular Assembly and Self-Organization Properties
The hydrogen-bonding capabilities of the indole (B1671886) N-H group and the carboxylic acid function, combined with potential π–π stacking interactions of the indole ring, make this compound a prime candidate for forming ordered supramolecular structures. Future research will delve into how this molecule self-assembles in solution and in the solid state. Such investigations are crucial for developing new functional materials like hydrogels and organic frameworks.
Supramolecular hydrogels, which are formed through non-covalent interactions, are a particularly promising area. mdpi.comrsc.org Research on other acrylic acid-based systems has shown that they can form robust 3D networks capable of retaining large amounts of water mdpi.com. The incorporation of the indole moiety could introduce additional non-covalent interactions, such as π–π stacking, to reinforce the hydrogel network. Furthermore, the use of external stimuli, such as metal-ligand coordination involving the acrylic acid, could create reversible and responsive hydrogel systems mdpi.com. For instance, the coordination of terpyridine-modified polymers with nickel ions has been used to form stable supramolecular hydrogels mdpi.com.
| Interaction Type | Participating Moiety | Potential Application |
| Hydrogen Bonding | Indole N-H, Carboxylic Acid (C=O, O-H) | Directing self-assembly, hydrogel formation mdpi.comrsc.org. |
| π–π Stacking | Indole Ring System | Stabilizing supramolecular polymers, creating conductive pathways. |
| Metal Coordination | Carboxylic Acid | Forming metal-organic frameworks (MOFs), creating stimuli-responsive materials mdpi.com. |
Exploration of Photophysical Properties and Potential in Sensing Technologies
Indole and its derivatives are well-known for their intrinsic fluorescence, making them valuable components in the design of fluorescent probes and sensors mdpi.com. The photophysical properties of this compound, particularly its fluorescence emission, are expected to be sensitive to the local chemical environment. This sensitivity forms the basis for its potential application in sensing technologies.
Future studies will likely focus on characterizing the absorption and emission spectra of the compound in response to various analytes and stimuli, such as pH, metal ions, and specific biomolecules. The indole nitrogen atom can be protonated, leading to changes in the molecule's electronic structure and, consequently, its fluorescence properties, making it a candidate for pH sensing mdpi.com. Research on other fluorophores has demonstrated how protonation can lead to significant color shifts in fluorescence emission, enabling ratiometric sensing ualberta.ca. This principle could be applied to develop sensors where this compound or its derivatives are used for applications like carbon dioxide detection by sensing the formation of carbonic acid ualberta.ca.
Integration into Responsive or Adaptive Functional Materials
The acrylic acid group provides a reactive handle for integrating this compound into larger polymer systems, creating responsive or "smart" materials. These materials can change their properties in response to external stimuli like pH, temperature, or light.
An important avenue of research is the development of pH-responsive hydrogels researchgate.net. By copolymerizing this compound with other monomers, it is possible to create hydrogels that swell or shrink dramatically in response to changes in pH. This behavior is driven by the protonation and deprotonation of the carboxylic acid groups along the polymer backbone. Such materials have potential applications in drug delivery, where a change in pH could trigger the release of an encapsulated therapeutic agent researchgate.net. The incorporation of the indole moiety could add further functionality, such as fluorescence for tracking the material or specific binding interactions.
High-Throughput Synthesis and Screening Methodologies for Library Generation
To fully explore the potential of the this compound scaffold, the synthesis and screening of large libraries of its derivatives are necessary. High-throughput synthesis (HTS) methodologies are essential for rapidly generating chemical diversity. Future work will focus on adapting and developing automated synthesis platforms to produce libraries of analogues where different positions on the indole ring or the acrylic acid moiety are modified.
Techniques like acoustic droplet ejection (ADE) technology allow for the miniaturization of reactions to the nanomole scale, dramatically accelerating the synthesis and screening process nih.gov. This enables the rapid exploration of a vast chemical space, which would be impractical using traditional methods nih.gov. By combining HTS with miniaturized screening assays, researchers can quickly identify derivatives with desired properties, such as specific biological activities or material characteristics nih.govonlinescientificresearch.com. This approach minimizes resource consumption and can accelerate the discovery of new lead compounds for drug development or novel materials nih.gov.
Advanced Computational Modeling for Rational Design of Derivatives with Tailored Properties
Computational modeling is a powerful tool for accelerating the design of new molecules with specific, tailored properties, thereby reducing the need for extensive trial-and-error synthesis. In the context of this compound, advanced computational methods will be employed to predict the properties of its derivatives and guide synthetic efforts.
Quantitative Structure-Activity Relationship (QSAR) modeling, in both 2D and 3D, will be a key strategy. These models correlate structural features of molecules with their biological activity or physical properties nih.govresearchgate.net. For instance, 2D-QSAR has been used to design novel 1H-3-indolyl derivatives as potent antioxidants by identifying the key structural requirements for activity nih.gov. Similarly, 3D-QSAR can provide insights into the steric and electronic field requirements for a molecule to bind to a specific biological target researchgate.net. Molecular docking studies can further elucidate how these derivatives interact with protein active sites, providing a rationale for observed activity and guiding the design of more potent analogues nih.govnih.gov. These computational approaches will be instrumental in the rational design of derivatives for applications in medicine and materials science.
| Computational Method | Objective | Example Application for Derivatives |
| 2D-QSAR | Correlate 2D structural features with activity. | Predict antioxidant or antimicrobial activity based on substituent properties nih.gov. |
| 3D-QSAR | Model the 3D steric and electronic requirements for activity. | Optimize binding affinity to a specific enzyme by modifying molecular shape and charge distribution researchgate.net. |
| Molecular Docking | Predict the binding mode and affinity of a molecule to a biological target. | Elucidate the binding interactions with a target protein to guide the design of more potent inhibitors nih.gov. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
